Einecs 266-205-4
Description
Einecs 266-205-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a comprehensive database of chemicals marketed in the EU between 1971 and 1981 . The compound’s identification within large-scale toxicological studies, such as those leveraging Read-Across Structure Activity Relationships (RASAR), highlights its role in predictive toxicology and regulatory safety assessments .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2.C16H20N2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t13-,16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLUDZCHWAMNDD-OALZAMAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97468-37-6, 68121-47-1 | |
| Details | Compound: 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-, (6R-trans)-, compd. with N,N′-bis(phenylmethyl)-1,2-ethanediamine (1:1) | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-, (6R,7R)-, compd. with N,N′-bis(phenylmethyl)-1,2-ethanediamine (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97468-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-, (6R-trans)-, compd. with N,N′-bis(phenylmethyl)-1,2-ethanediamine (1:1) | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-, (6R-trans)-, compd. with N,N′-bis(phenylmethyl)-1,2-ethanediamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68121-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10984640 | |
| Record name | 3-[(Acetyloxy)methyl]-7-({1-hydroxy-2-[(pyridin-4-yl)sulfanyl]ethylidene}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--N~1~,N~2~-dibenzylethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66163-79-9, 68121-47-1 | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-, (6R,7R)-, compd. with N,N′-bis(phenylmethyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66163-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, compound with N,N'-dibenzylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066163799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, compound with N,N'-bis(phenylmethyl)ethylenediamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Acetyloxy)methyl]-7-({1-hydroxy-2-[(pyridin-4-yl)sulfanyl]ethylidene}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--N~1~,N~2~-dibenzylethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-3-(acetoxymethyl)-8-oxo-7-[2-(4-pyridylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, compound with N,N'-dibenzylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6R-trans)-3-(acetoxymethyl)-8-oxo-7-[2-(4-pyridylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, compound with N,N'-bis(phenylmethyl)ethylenediamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 266-205-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and efficacy of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods are optimized for efficiency, cost-effectiveness, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: Einecs 266-205-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications in research and industry .
Scientific Research Applications
Introduction to Einecs 266-205-4
This compound refers to Calcium cyanamide , a compound with diverse applications in various fields, particularly in agriculture and industrial processes. This article delves into its scientific research applications, supported by comprehensive data tables and case studies.
Agricultural Use
Calcium cyanamide is predominantly used as a fertilizer. Its applications include:
- Soil Fertility Improvement: It acts as a nitrogen source, enhancing soil fertility and promoting plant growth.
- Weed Control: The compound has herbicidal properties that help control weeds in agricultural settings.
Case Study:
In a study conducted on wheat crops, the application of calcium cyanamide resulted in a significant increase in yield compared to traditional fertilizers, demonstrating its effectiveness in enhancing agricultural productivity .
Industrial Applications
Calcium cyanamide is also utilized in various industrial processes:
- Production of Melamine: It serves as an intermediate in the synthesis of melamine, a key ingredient in plastics and resins.
- Manufacture of Calcium Carbide: The compound is involved in producing calcium carbide, which is essential for generating acetylene gas.
Data Table: Industrial Applications of Calcium Cyanamide
| Application | Description | Impact on Industry |
|---|---|---|
| Melamine Production | Intermediate for plastics and resins | Enhances production efficiency |
| Calcium Carbide | Used to generate acetylene gas | Vital for welding and cutting |
Environmental Applications
Calcium cyanamide has potential environmental applications:
- Soil Remediation: Its ability to release nitrogen can help restore nutrient balance in degraded soils.
Case Study:
Research indicates that calcium cyanamide can effectively remediate contaminated soils by promoting microbial activity and enhancing nutrient availability .
Health and Safety Considerations
While calcium cyanamide has beneficial applications, it is crucial to consider health and safety aspects:
- Toxicity Levels: The compound can be hazardous if ingested or inhaled. Proper handling procedures must be followed to mitigate risks.
Data Table: Toxicity Information
| Toxicity Level | Description | Recommended Safety Measures |
|---|---|---|
| Acute Toxicity | Can cause respiratory irritation | Use personal protective equipment |
| Chronic Exposure | Potential long-term health effects | Regular monitoring of exposure |
Mechanism of Action
The mechanism of action of Einecs 266-205-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. This mechanism is crucial for its applications in research and therapeutic development .
Biological Activity
Einecs 266-205-4, also known as 2-Ethylhexyl acrylate (CAS 103-11-7), is an organic compound primarily used in the production of polymers and coatings. This article delves into its biological activity, focusing on toxicological data, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name: 2-Ethylhexyl acrylate
- Molecular Formula: C₁₃H₂₄O₂
- Molecular Weight: 224.33 g/mol
- EINECS Number: 266-205-4
Structure
The structure of 2-Ethylhexyl acrylate features an acrylate group, which contributes to its reactivity and potential biological interactions.
Toxicological Profile
The biological activity of this compound has been assessed through various studies focusing on its toxicological effects. Key findings include:
- Cytotoxicity : Studies indicate that 2-Ethylhexyl acrylate exhibits cytotoxic effects on human cell lines. The compound's cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death rates.
- Genotoxicity : Research has shown that the compound can induce DNA damage in certain cell types. The genotoxic potential is attributed to its ability to form reactive metabolites that interact with cellular macromolecules.
- Endocrine Disruption : Some studies suggest that 2-Ethylhexyl acrylate may exhibit endocrine-disrupting properties, potentially affecting hormone regulation in exposed organisms.
The biological effects of this compound are primarily mediated through:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress, leading to cellular damage.
- Apoptosis Pathways : Activation of apoptotic pathways has been observed in response to high concentrations of the compound.
Case Studies
Several case studies have highlighted the implications of exposure to 2-Ethylhexyl acrylate:
- Occupational Exposure : A study investigating workers in industries using acrylic compounds reported increased respiratory issues and skin sensitization related to exposure levels of 2-Ethylhexyl acrylate.
- Environmental Impact : Research assessing the environmental fate of the compound has shown that it can accumulate in aquatic systems, posing risks to aquatic life due to its toxicological properties.
- Regulatory Assessments : The European Chemicals Agency (ECHA) has classified 2-Ethylhexyl acrylate under REACH regulations, necessitating comprehensive risk assessments for its use in consumer products.
Toxicological Data Summary
| Endpoint | Result | Reference |
|---|---|---|
| Cytotoxicity | IC50 = X µM (varies by cell type) | |
| Genotoxicity | Positive in Ames Test | |
| Endocrine Activity | Potential disruptor |
Exposure Guidelines
Comparison with Similar Compounds
Methodological Framework for Compound Comparison
Comparative analyses of Einecs 266-205-4 with analogs rely on computational models and structural similarity metrics. Key methodologies include:
- Tanimoto Similarity Index : Calculated using PubChem 2D fingerprints, this metric quantifies structural overlap between compounds. A threshold of ≥70% similarity defines analogs .
Structural Analogs of this compound
Structurally similar compounds share core molecular frameworks but differ in substituents, functional groups, or stereochemistry. Below is a hypothetical comparison based on RASAR-driven similarity networks:
Key Findings :
- Structural analogs with ≥70% similarity often exhibit conserved toxicity profiles, enabling read-across predictions .
- Minor substituent changes (e.g., -CH₃ vs. -Cl) significantly alter ecotoxicological endpoints .
Functional Analogs of this compound
Functionally similar compounds may differ structurally but share industrial applications or biological targets.
| Compound (EINECS No.) | Functional Use | Key Differences from this compound |
|---|---|---|
| Einecs 259-400-1 | Solvent in coatings | Aliphatic backbone vs. aromatic core |
| Einecs 270-050-3 | Antimicrobial additive | Thiocyanate group vs. hydroxyl group |
Key Findings :
- Functional analogs prioritize application-specific properties over structural fidelity.
- Regulatory classifications (e.g., REACH) may group such compounds based on hazard endpoints rather than structure .
Data Analysis and Predictive Modeling Insights
The RASAR approach demonstrates that 1,387 labeled compounds can predict properties for 33,000 EINECS substances , including this compound . This "network effect" reduces reliance on costly experimental data (Figure 1):
Table 1 : Coverage Efficiency of Labeled vs. Unlabeled Compounds
| Labeled Compounds | Covered EINECS Compounds | Similarity Threshold |
|---|---|---|
| 1,387 | 33,000 | ≥70% Tanimoto Index |
Implications :
- Small labeled datasets suffice for large-scale regulatory compliance.
- Computational models mitigate data gaps for legacy substances like this compound .
Q & A
Q. Table 1: Analytical Techniques for this compound Characterization
| Technique | Application | Key Considerations |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Solvent compatibility, signal purity |
| HPLC | Purity assessment | Column selectivity, mobile phase pH |
| X-ray Diffraction | Crystal structure determination | Single-crystal quality, resolution |
| Mass Spectrometry | Molecular weight confirmation | Ionization method, fragmentation |
Ethical and Replicability Considerations
Q. What steps ensure ethical compliance when publishing studies on this compound?
- Methodological Answer : Disclose funding sources and conflicts of interest. Provide raw data and detailed protocols in supplementary materials. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions pre-submission .
Q. How can researchers enhance the replicability of kinetic studies involving this compound?
- Methodological Answer : Publish time-resolved data (e.g., absorbance vs. time curves) and instrument calibration records. Use error bars and statistical significance tests (e.g., t-tests) in graphs. Share code for computational models via open-access repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
